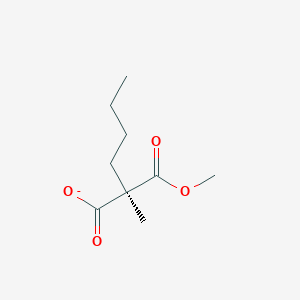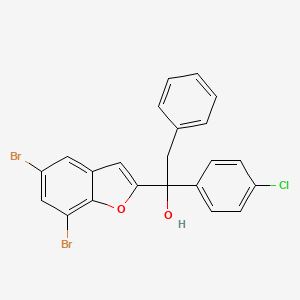
2-Benzofuranmethanol, 5,7-dibromo-alpha-(4-chlorophenyl)-alpha-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzofuranmethanol, 5,7-dibromo-alpha-(4-chlorophenyl)-alpha-(phenylmethyl)- is a complex organic compound that belongs to the class of benzofuran derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzofuranmethanol, 5,7-dibromo-alpha-(4-chlorophenyl)-alpha-(phenylmethyl)- typically involves multi-step organic reactions. Common starting materials include benzofuran derivatives, brominating agents, and chlorophenyl compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Halogen substitution reactions are common, where bromine or chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various functionalized benzofuran compounds.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of 2-Benzofuranmethanol, 5,7-dibromo-alpha-(4-chlorophenyl)-alpha-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Benzofuranmethanol derivatives: Compounds with similar benzofuran structures but different substituents.
Halogenated phenyl compounds: Compounds with halogen atoms attached to phenyl rings.
Uniqueness
The uniqueness of 2-Benzofuranmethanol, 5,7-dibromo-alpha-(4-chlorophenyl)-alpha-(phenylmethyl)- lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
89998-96-9 |
|---|---|
Formule moléculaire |
C22H15Br2ClO2 |
Poids moléculaire |
506.6 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-1-(5,7-dibromo-1-benzofuran-2-yl)-2-phenylethanol |
InChI |
InChI=1S/C22H15Br2ClO2/c23-17-10-15-11-20(27-21(15)19(24)12-17)22(26,13-14-4-2-1-3-5-14)16-6-8-18(25)9-7-16/h1-12,26H,13H2 |
Clé InChI |
UUBWVIFWZZLPHM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(C2=CC=C(C=C2)Cl)(C3=CC4=CC(=CC(=C4O3)Br)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{(Methylsulfanyl)[(prop-2-en-1-yl)sulfanyl]methyl}benzene](/img/structure/B14388205.png)
![Trimethyl[(3a-methyl-3a,6-dihydro-1H-inden-3-yl)oxy]silane](/img/structure/B14388206.png)
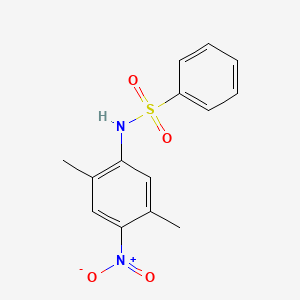

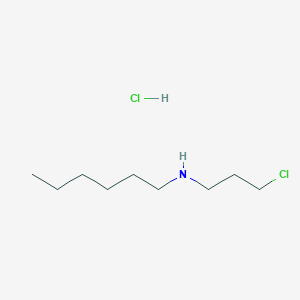

![N'-[4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butyl]-N,N-diphenylurea](/img/structure/B14388238.png)

![2-[(Dimethylamino)methyl]-3-hydroxy-4H-1-benzothiopyran-4-one](/img/structure/B14388251.png)
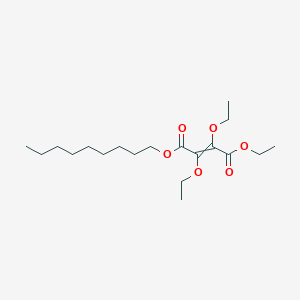
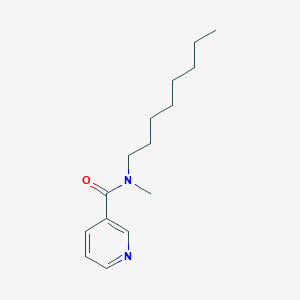
![1-{[Ethoxy(propylsulfanyl)phosphorothioyl]oxy}-1H-pyrazole](/img/structure/B14388275.png)
